2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole
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Overview
Description
2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole is an organic compound with the molecular formula C15H18N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with 2-ethylimidazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the production of coatings and adhesives.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole involves its ability to absorb light and generate reactive species. As a photoinitiator, it absorbs UV light and undergoes homolytic cleavage to produce free radicals. These radicals initiate polymerization reactions by attacking monomers and forming polymer chains. The compound’s molecular targets include unsaturated carbon-carbon bonds in monomers, leading to the formation of cross-linked polymer networks.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylbenzoyl-diphenylphosphine oxide
- Ethyl-(2,4,6-trimethylbenzoyl)phenyl phosphinate
- Bis-(2,4,6-trimethylbenzoyl)-phenylphosphine oxide
Uniqueness
2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
93762-39-1 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
(2-ethylimidazol-1-yl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C15H18N2O/c1-5-13-16-6-7-17(13)15(18)14-11(3)8-10(2)9-12(14)4/h6-9H,5H2,1-4H3 |
InChI Key |
QLRYDIRQUQZTKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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